molecular formula C12H8F2N2O4S B12830447 N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide

N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B12830447
M. Wt: 314.27 g/mol
InChI Key: AJHRKNXUMHRVRE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. It consists of a difluorophenyl group attached to a nitrobenzenesulfonamide moiety, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 2,4-difluoroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of N-(2,4-difluorophenyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluorophenyl group enhances the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,3-difluorophenyl)-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-2,5-difluorobenzamide

Uniqueness

N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct reactivity and potential biological activity. The difluorophenyl group further enhances its chemical stability and binding properties compared to similar compounds.

Properties

Molecular Formula

C12H8F2N2O4S

Molecular Weight

314.27 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H8F2N2O4S/c13-8-1-6-12(11(14)7-8)15-21(19,20)10-4-2-9(3-5-10)16(17)18/h1-7,15H

InChI Key

AJHRKNXUMHRVRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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